Vicenistatin M is a novel compound derived from the vicenistatin family of antibiotics, which are known for their antitumor properties. Vicenistatin itself is a unique 20-membered macrocyclic lactam that features a distinctive aminosugar, vicenisamine. This compound is primarily isolated from the bacterium Streptomyces halstedii, and it has garnered attention due to its potential applications in medicinal chemistry and pharmacology.
Vicenistatin M is synthesized from the biosynthetic gene cluster identified in Streptomyces halstedii. The gene cluster spans approximately 64 kilobases and includes genes responsible for the biosynthesis of the aglycon and vicenisamine, which are crucial for the formation of vicenistatin and its derivatives . The compound has been characterized through various isolation techniques and synthetic methods, including semi-synthesis from natural precursors .
Vicenistatin M belongs to the class of macrolactam antibiotics. It is categorized as a glycoside due to the presence of an aminosugar moiety. This classification highlights its structural complexity and potential biological activity, particularly against tumor cells.
The synthesis of vicenistatin M can be approached through both total synthesis and semi-synthesis methods. The total synthesis involves constructing the entire molecule from simple starting materials, while semi-synthesis utilizes natural precursors as starting points.
The synthesis processes typically involve:
Vicenistatin M features a complex molecular framework characterized by:
The molecular formula of vicenistatin M is C₁₉H₃₅N₃O₇, with a molecular weight of approximately 405.50 g/mol. The compound's stereochemistry has been elucidated through X-ray crystallography and NMR spectroscopy, confirming its structural integrity and spatial arrangement .
Vicenistatin M undergoes several chemical transformations that can enhance its pharmacological properties:
Reactions involving vicenistatin M often require careful control of conditions such as temperature, pH, and solvent choice to optimize yields and minimize side products.
The mechanism of action of vicenistatin M involves its interaction with cellular targets in tumor cells:
Studies indicate that vicenistatin derivatives exhibit potent cytotoxicity against various cancer cell lines, further supporting their potential as therapeutic agents .
Relevant analyses have demonstrated that modifications to these properties can significantly influence biological activity and therapeutic potential.
Vicenistatin M has several promising applications:
Research continues into optimizing its synthesis and enhancing its efficacy through structural modifications, aiming to develop more effective therapeutic agents derived from this compound.
Vicenistatin M is a macrocyclic lactam antibiotic initially isolated from Streptomyces halstedii strains, particularly from terrestrial soil ecosystems. Subsequent research revealed its production by phylogenetically diverse Streptomyces strains, including endophytic symbionts residing in plant tissues. For instance, Streptomyces sp. VITGV100—isolated from surface-sterilized tomato plants (Lycopersicon esculentum) in Madurai, India—demonstrated genetic and metabolic capabilities for synthesizing vicenistatin derivatives, including Vicenistatin M [5]. The isolation protocol involved rigorous surface sterilization (sequential ethanol/sodium hypochlorite/NaHCO₃ treatment) and cultivation on selective media (ISP2), confirming the endophytic origin of the producer strain [5].
Beyond free-living Streptomyces, tripartite symbiotic systems—such as fungus-growing termites—harbor Streptomyces symbionts producing vicenistatin-type compounds. These symbionts occupy specialized niches (e.g., termite cuticles or fungal gardens), where they contribute to defense via antimicrobial metabolite production [7]. Metagenomic studies of such ecosystems indicate that vic biosynthetic gene clusters (BGCs) are enriched in symbiotic actinobacteria, suggesting ecological selection for this chemotype [7] [9].
Table 1: Isolation Sources of Vicenistatin M-Producing Actinobacteria
Strain Designation | Source Environment | Isolation Method | Reference |
---|---|---|---|
Streptomyces halstedii | Terrestrial soil | Standard soil extraction & glycerol-casein media | [2] |
Streptomyces sp. VITGV100 | Endophyte in tomato stem | Surface sterilization; ISP2 medium | [5] |
Uncultured Streptomyces symbiont | Fungus-growing termite nest | Metagenome mining & co-culture induction | [7] |
Phylogenomic analyses position vicenistatin-producing strains within the Streptomyces clade of the phylum Actinobacteria, specifically aligning with the Streptomyces violaceoruber 16S rRNA gene subgroup. Multilocus sequence analysis (MLSA) of housekeeping genes (atpD, gyrB, recA, rpoB, trpB) from strain VITGV100 showed 98.7% identity to S. violaceoruber type strains, yet digital DNA-DNA hybridization (dDDH) values <70% supported its classification as a novel sister taxon [5] [10].
The vic BGC exhibits discontinuous distribution across Streptomyces phylogeny. Genomic fluidity (φ = 0.12) and open pan-genomes (α = 0.83) within the genus facilitate horizontal transfer of BGCs, including the vin cluster responsible for vicenistatin biosynthesis [6]. Notably, rpoB mutations—prevalent in rifampicin-resistant Streptomyces mutants—correlate with enhanced vic expression, linking RNA polymerase evolution to pathway regulation [1] [6].
Key Genomic Features of Producer Strains:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7